molecular formula C12H10N2O2 B7774266 2-(O-Tolyl)pyrimidine-5-carboxylic acid CAS No. 928712-77-0

2-(O-Tolyl)pyrimidine-5-carboxylic acid

Cat. No. B7774266
CAS RN: 928712-77-0
M. Wt: 214.22 g/mol
InChI Key: ZCGVZUZQRJMWMP-UHFFFAOYSA-N
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Description

2-(O-Tolyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene .


Synthesis Analysis

The synthesis of pyrimidines, including 2-(O-Tolyl)pyrimidine-5-carboxylic acid, can be challenging due to the need for selective introduction of multiple functional groups . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid can be represented by the empirical formula C5H4N2O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

  • Metal Complexes Synthesis : The study by Świderski et al. (2019) details the synthesis of metal complexes using pyrimidine-5-carboxylic acid, demonstrating its potential in coordination chemistry and material science. These complexes have applications in catalysis and materials research (Świderski et al., 2019).

  • Nonlinear Optics (NLO) Applications : Hussain et al. (2020) discuss the significance of pyrimidine derivatives, including 2-phenylpyrimidine-5-carboxylate, in nonlinear optics. This study highlights their potential in advanced optical materials and devices (Hussain et al., 2020).

  • Synthesis of Heterocyclic Compounds : Kappe and Roschger (1989) investigated various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, showcasing the compound’s utility in synthesizing diverse heterocyclic structures. This has implications in drug discovery and organic synthesis (Kappe & Roschger, 1989).

  • Inorganic Crystal Engineering : Aakeröy et al. (2006) employed pyrimidine-5-carboxylic acid in synthesizing coordination complexes, underlining its role in inorganic crystal engineering, potentially useful in designing new materials (Aakeröy et al., 2006).

  • Corrosion Inhibition in Industrial Systems : Mahgoub et al. (2010) investigated the use of pyrimidine derivatives, such as 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione, as corrosion inhibitors in industrial cooling water systems. This demonstrates its application in industrial maintenance and material protection (Mahgoub et al., 2010).

  • Pharmaceutical Research : Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with potential antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This highlights its importance in drug development and pharmacology (Rani et al., 2012).

  • Solar Energy Applications : Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells, underlining its potential in renewable energy technologies (Wu et al., 2015).

Future Directions

The future directions for the study of 2-(O-Tolyl)pyrimidine-5-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and biological activities. There is also a need for a robust synthetic route enabling the incorporation of various functional groups to pyrimidine .

properties

IUPAC Name

2-(2-methylphenyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVZUZQRJMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589765
Record name 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-Tolyl)pyrimidine-5-carboxylic acid

CAS RN

928712-77-0
Record name 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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